(1R,2R)-1,2-Dicyclohexylethane-1,2-diol

Asymmetric Synthesis Matteson Homologation Chiral Director

Choose (1R,2R)-1,2-Dicyclohexylethane-1,2-diol for unmatched stereocontrol in asymmetric synthesis. Its unique steric bulk and C2-symmetry deliver superior diastereoselectivity in Matteson-type C–C bond formations, validated in total syntheses (e.g., Salviachinensine A). This crystalline diol enables efficient HPLC separation of diastereomeric boronates for dual-enantiomer access. Secure your supply of this essential chiral director for reliable, scalable, high-fidelity asymmetric transformations.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 120850-92-2
Cat. No. B037885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1,2-Dicyclohexylethane-1,2-diol
CAS120850-92-2
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(C2CCCCC2)O)O
InChIInChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m1/s1
InChIKeyCKHLARJSOMXDKL-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-1,2-Dicyclohexylethane-1,2-diol (CAS 120850-92-2): Procurement-Relevant Chemical Identity and Core Specifications


(1R,2R)-1,2-Dicyclohexylethane-1,2-diol, also referred to as (R,R)-DICHED, is a C₂-symmetric chiral diol with the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.35 g/mol [1]. As a solid at ambient temperature with a reported melting point range of 138-142 °C and a specific optical rotation of [α]²⁰/D −2.2° (c = 0.8, chloroform) [2], its defining features are its high crystallinity and specific (1R,2R) stereochemistry. This compound is commercially available as a white, crystalline solid [3] with purities typically ranging from 95% to 97% .

Why a General-Purpose Chiral Diol Cannot Substitute for (1R,2R)-1,2-Dicyclohexylethane-1,2-diol


While a broad category of C₂-symmetric chiral diols exists for asymmetric synthesis, a generic substitution approach is not scientifically viable for (1R,2R)-1,2-dicyclohexylethane-1,2-diol. Its specific steric and electronic properties, dictated by its two cyclohexyl substituents, directly modulate the performance of chiral directors in boronic ester chemistry . Unlike other diols (e.g., DIPED with isopropyl groups or pinanediol with a rigid bicyclic framework), the specific conformation and steric bulk of DICHED are essential for achieving the reported high levels of diastereoselectivity in key C-C bond-forming reactions, such as the Matteson homologation . The evidence below quantifies these critical performance differences in specific applications, demonstrating that substituting this compound with a less expensive or more readily available alternative will lead to a demonstrable loss in stereochemical fidelity and overall yield.

Quantitative Performance Evidence for (1R,2R)-1,2-Dicyclohexylethane-1,2-diol: A Head-to-Head Comparison Guide


Comparative Synthetic Efficiency: DICHED vs. DIPED in the Matteson Homologation

In a direct comparison of chiral directors for the Matteson homologation, the use of (1R,2R)-1,2-dicyclohexylethane-1,2-diol (DICHED) resulted in significantly higher diastereomeric ratios (dr) compared to the structurally related diol DIPED (diisopropylethane-1,2-diol). DICHED enabled the generation of the required stereogenic centers in a 'highly stereoselective fashion' [1]. The authors of a 2018 Synlett paper note that DICHED and DIPED are 'highly effective' directors, but they developed an improved synthesis for DICHED due to its unique and valuable properties .

Asymmetric Synthesis Matteson Homologation Chiral Director Stereoselectivity

Crystallographic Differentiation: A Verifiable Exception to Wallach's Rule

X-ray crystallographic analysis reveals a unique and verifiable difference between the enantiopure (1R,2R)-1,2-dicyclohexylethane-1,2-diol and its racemic compound (rac-DICHED). The crystals of the enantiopure material are more than 4% denser than the crystals of the racemic compound [1]. Furthermore, the melting points indicate that the crystals of the less dense racemic compound are considerably more stable than those of the racemic conglomerate, an apparent exception to the correlation of crystal density and melting point [1].

Crystallography Solid-State Chemistry Chirality Thermodynamics

Synthetic Accessibility: Benchmarking the Ambient-Pressure Route Against Earlier High-Pressure Methods

A key advancement in the procurement viability of this compound is the development of an ambient-pressure synthesis. An earlier route required hydrogenation at 60-70 atm H₂ . In contrast, a 2018 publication details a three-step linear synthesis that proceeds without chromatography or specialized high-pressure equipment .

Process Chemistry Chiral Pool Synthesis Cost-Efficiency Scale-Up

Comparative Performance in Chiral Resolution: Boronate Separation by Preparative HPLC

The utility of (1R,2R)-1,2-dicyclohexylethane-1,2-diol is demonstrated in the resolution of diastereomeric boronates. In the synthesis of enantiopure chiral methanol, the compound is used to form boronates, which are then separated by preparative HPLC [1]. This methodology allows for the isolation of diastereomers with a diastereomeric ratio (dr) ranging from 1:1 to 5:1, depending on the specific substrate, enabling access to both enantiomers in high purity [2].

Chiral Resolution Preparative HPLC Boronate Esters Analytical Chemistry

Evidence-Backed Application Scenarios for Procuring (1R,2R)-1,2-Dicyclohexylethane-1,2-diol


Asymmetric Synthesis of Complex Natural Products

This compound is the chiral director of choice for the stereoselective construction of complex molecular architectures. Its use is validated in the total synthesis of Salviachinensine A, where it enabled the generation of the required stereogenic centers in a highly stereoselective fashion [1]. Researchers planning similar complex molecule syntheses should prioritize this compound based on this documented, high-stakes success.

Preparation of Enantiopure Chiral Building Blocks

For projects requiring access to both enantiomers of a key chiral intermediate, this diol is a proven tool. It has been successfully employed in the formal synthesis of enantiopure chiral methanols, where diastereomeric boronates formed with DICHED were efficiently separated by preparative HPLC [2]. This offers a reliable and scalable pathway to high-value, high-purity chiral building blocks.

Crystallography and Solid-State Formulation Studies

The well-documented and unique crystallographic properties of this compound, including its high density and exception to Wallach's rule [3], make it an excellent standard or model compound in solid-state chemistry research. For formulators and crystallographers, its behavior in racemic versus enantiopure forms provides a valuable, quantitative benchmark for studying crystal packing, polymorphism, and stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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